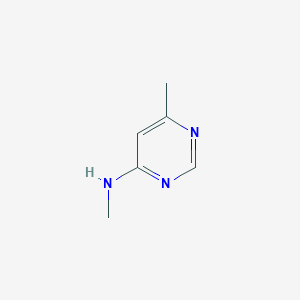

N,6-dimethylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N,6-dimethylpyrimidin-4-amine-based compounds has been reported in several studies. For instance, one study reported the synthesis and growth of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications . Another study reported the synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids as efficient catalysts for the facile synthesis of indoles and 1H-tetrazoles .Molecular Structure Analysis

While specific structural analysis of N,6-dimethylpyrimidin-4-amine was not found, a study on N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids provided insights into the structural and transport properties of these ionic liquids .Physical And Chemical Properties Analysis

N,6-dimethylpyrimidin-4-amine is a solid substance . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Ionic Liquids and Catalysis

Ionic liquids based on N,6-dimethylpyrimidin-4-amine (such as N,N-dimethylpyridin-4-amine-based ILs) serve as green solvents and catalysts. These ILs exhibit unique properties, such as low volatility, high thermal stability, and tunable polarity. Researchers explore their applications in organic synthesis, extraction processes, and sustainable chemistry .

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

N,6-dimethylpyrimidin-4-amine is a compound that primarily targets the nucleophilic sites of other molecules . This compound, due to its structure, can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking the carbon of an aldehyde .

Mode of Action

The mode of action of N,6-dimethylpyrimidin-4-amine involves its interaction with its targets through nucleophilic attack . The compound can be deprotonated, forming a conjugated base that is stabilized by resonance . This base can then act as a nucleophile, attacking the carbon of an aldehyde .

Biochemical Pathways

It is known that the compound can act as a nucleophile, suggesting that it may be involved in reactions such as aldol condensations .

Action Environment

It is known that the compound can act as a nucleophile, suggesting that it may be sensitive to factors that affect nucleophilic reactions .

properties

IUPAC Name |

N,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVSFAWGBMGRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)

![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)

![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)

![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)

![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)